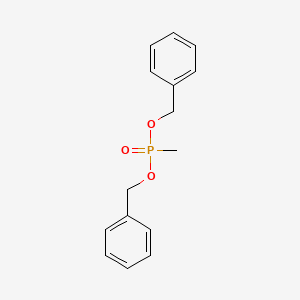

dibenzyl methylphosphonate

Description

Significance of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds are integral to numerous scientific disciplines. taylorandfrancis.com In biochemistry, they are fundamental to life processes, with molecules like adenosine (B11128) triphosphate (ATP) serving as the primary energy currency of cells. jelsciences.com The versatility of the phosphorus atom, which can exist in various oxidation states, allows for the synthesis of a vast number of derivatives with unique functionalities. wikipedia.org This has led to their use as pesticides, herbicides, flame retardants, and as key components in the synthesis of pharmaceuticals. wikipedia.orgwikipedia.org The ability of organophosphorus compounds to interact with biological systems has made them a focal point in medicinal chemistry for the development of new therapeutic agents. jelsciences.com

Overview of Phosphonate (B1237965) Chemistry within Synthetic and Mechanistic Frameworks

Phosphonates, characterized by a direct carbon-phosphorus (C-P) bond, are a significant class of organophosphorus compounds. taylorandfrancis.com This C-P bond is notably stable to hydrolysis. taylorandfrancis.com The synthesis of phosphonates can be achieved through several established methods, including the Michaelis-Arbuzov reaction, which is a cornerstone of phosphonate synthesis. wikipedia.org Other synthetic strategies involve the Pudovik and Abramov reactions, which are useful for creating α-hydroxyphosphonates and related derivatives. beilstein-journals.org Mechanistically, the chemistry of phosphonates often involves the nucleophilic character of the phosphorus atom in P(III) precursors or electrophilic substitution at the phosphorus center. The versatility of phosphonate chemistry allows for the introduction of this functional group into a wide range of organic molecules, enabling the fine-tuning of their physical and biological properties. researchgate.net

Specific Academic Relevance of Dibenzyl Methylphosphonate (B1257008)

Dibenzyl methylphosphonate is an organophosphonate compound that serves as a valuable reagent and intermediate in synthetic organic chemistry. evitachem.com Its structure features a central phosphorus atom bonded to a methyl group and two benzyl (B1604629) ester groups. evitachem.com The benzyl groups are of particular importance as they can be readily removed under mild conditions via hydrogenolysis, a reaction that cleaves the carbon-oxygen bond using hydrogen gas and a catalyst, typically palladium on carbon. beilstein-journals.orgresearchgate.net This deprotection strategy provides a convenient route to the corresponding phosphonic acid, which is a key functional group in many biologically active molecules. beilstein-journals.org

The utility of this compound in academic research is demonstrated by its application in the synthesis of more complex molecules. For instance, it has been used in the preparation of α,α-difluoro-β-ketophosphonates, which are of interest as mimics of carboxyphosphates. researchgate.net Furthermore, derivatives of this compound have been investigated for their potential biological activities. researchgate.net

Detailed Research Findings on this compound

This compound is a key player in the synthesis of various organophosphorus compounds due to its unique structural and reactive properties.

Synthesis and Reactions

The synthesis of this compound can be accomplished through several routes. A common laboratory method involves the reaction of a methylphosphonic dihalide with benzyl alcohol in the presence of a base to neutralize the resulting hydrohalic acid. vulcanchem.com Another approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a benzyl halide.

This compound participates in a variety of chemical transformations. One of the most significant reactions is its debenzylation to form methylphosphonic acid. This is typically achieved through catalytic hydrogenolysis, a method that offers clean and high-yielding conversion without the harsh conditions required for the hydrolysis of dialkyl phosphonates. beilstein-journals.orgresearchgate.net This process underscores the role of the benzyl groups as effective protecting groups for the phosphonate moiety.

The compound can also undergo transesterification reactions in the presence of other alcohols, allowing for the synthesis of different phosphonate esters. evitachem.com Furthermore, the phosphorus center can be a site for nucleophilic attack, and the activated methylene (B1212753) group adjacent to the phosphorus can be involved in condensation reactions.

Applications in Synthetic Chemistry

The primary application of this compound in academic research is as a synthetic intermediate. Its ability to be easily converted to a phosphonic acid makes it a valuable precursor for the synthesis of a wide range of phosphonate-containing target molecules. beilstein-journals.org Phosphonic acids are known for their ability to mimic phosphates and carboxylates, making them important in the design of enzyme inhibitors and other biologically active compounds. jelsciences.com

For example, this compound has been utilized in the synthesis of phosphonate analogues of amino acids and peptides. jelsciences.com It also serves as a precursor in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes. The use of this compound in these reactions allows for the introduction of a phosphonate group that can be deprotected in a later step to reveal the desired phosphonic acid. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[methyl(phenylmethoxy)phosphoryl]oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O3P/c1-19(16,17-12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYBCKBGKAIOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450593 | |

| Record name | Phosphonic acid, methyl-, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19236-58-9 | |

| Record name | Phosphonic acid, methyl-, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibenzyl Methylphosphonate and Its Analogues

Direct Synthesis Strategies for Dibenzyl Methylphosphonate (B1257008)

The direct synthesis of dibenzyl methylphosphonate can be approached through classical methods such as the Michaelis-Arbuzov and Michaelis-Becker reactions, or by building the ester from a suitable phosphonic acid derivative.

The formation of the C-P bond in alkylphosphonates is historically accomplished via the Michaelis-Arbuzov or Michaelis-Becker reactions.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, this would theoretically involve the reaction of tribenzyl phosphite with a methyl halide (e.g., methyl iodide). The reaction proceeds through a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable phosphonate (B1237965). While this reaction is a cornerstone of organophosphorus chemistry, its application can be limited by the reactivity of the alkyl halide and the potential for side reactions at the high temperatures often required frontiersin.org.

The Michaelis-Becker reaction offers a milder alternative, utilizing a dialkyl phosphite and an alkyl halide in the presence of a base. For the synthesis of this compound, this involves reacting dibenzyl phosphite with a methyl halide. Anion formation from the dibenzyl phosphite is a crucial initial step, which then acts as a nucleophile. A phase-transfer-catalyzed (PTC) approach has been shown to be effective for the synthesis of various dialkyl methyl phosphonates by reacting the corresponding dialkyl hydrogen phosphonate with methyl iodide researchgate.net. This method can be adapted using dibenzyl phosphite. Another sustainable protocol uses a PEG-400/KI/K₂CO₃ catalytic system for the reaction of benzyl (B1604629) halides with dialkyl phosphites at room temperature, which could be applied to the methylation of dibenzyl phosphite frontiersin.org.

An alternative and effective strategy for synthesizing this compound involves the use of methylphosphonic dichloride as the key reactant. This method builds the phosphonate ester by reacting the acid dichloride with benzyl alcohol. One documented procedure involves treating methylphosphonic dichloride with benzyl alcohol in the presence of N,N-diisopropylethylamine to yield this compound cancertargetedtechnology.com. A similar method has been described for preparing di(4-acetoxybenzyl) methylphosphonate, where methylphosphonic dichloride is reacted with the corresponding benzyl alcohol . This approach provides a direct and high-yielding route to the desired product without relying on the reactivity of alkyl halides.

| Starting Materials | Reagents/Catalyst | Product | Reference |

| Methylphosphonic dichloride, Benzyl alcohol | N,N-Diisopropylethylamine, Benzene | This compound | cancertargetedtechnology.com |

| Methylphosphonic dichloride, 4-Acetoxybenzyl alcohol | Pyridine, Dichloromethane (B109758) | Di(4-acetoxybenzyl) methylphosphonate |

Synthesis via Dibenzyl or Tribenzyl Phosphite Reactants

Preparation of this compound Derivatives

A significant class of this compound analogues includes the α-hydroxyphosphonates, which are valuable synthetic intermediates and possess potential biological activity.

The primary method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound.

The Pudovik reaction is a versatile and widely used method for creating α-hydroxyphosphonates. In this reaction, dibenzyl phosphite adds across the carbonyl group of various substituted benzaldehydes. The reaction is typically catalyzed by a base, with triethylamine (B128534) being a common choice. A particularly "green" protocol involves using a minimal amount of acetone (B3395972) as a solvent and triethylamine as the catalyst, allowing the product to crystallize directly from the reaction mixture after the addition of a non-polar solvent like n-pentane researchgate.net. This approach has been used to synthesize a series of dibenzyl α-hydroxyphosphonates from different substituted benzaldehydes in high purity and yields cancertargetedtechnology.comresearchgate.net. The reaction's versatility allows for the incorporation of a wide range of substituents on the aromatic ring of the benzaldehyde (B42025).

Table 1: Examples of Dibenzyl α-Hydroxyphosphonates via Pudovik Reaction Reaction conditions typically involve dibenzyl phosphite, the specified aldehyde, and a catalyst like triethylamine.

| Substituted Benzaldehyde | Resulting Dibenzyl α-Hydroxyphosphonate | Yield | Reference |

| Benzaldehyde | Dibenzyl (hydroxy(phenyl)methyl)phosphonate | 99% | researchgate.net |

| 4-Chlorobenzaldehyde | Dibenzyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 98% | researchgate.net |

| 4-Nitrobenzaldehyde | Dibenzyl (hydroxy(4-nitrophenyl)methyl)phosphonate | 95% | researchgate.net |

| 4-Methylbenzaldehyde | Dibenzyl (hydroxy(p-tolyl)methyl)phosphonate | 99% | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | Dibenzyl ((3,4-dimethoxyphenyl)(hydroxy)methyl)phosphonate | 95% | researchgate.net |

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Pudovik reaction. These "green" protocols frequently operate under solvent-free conditions. For the synthesis of α-hydroxyphosphonates, a mixture of a benzaldehyde and a dialkyl phosphite can be irradiated in the presence of a catalyst researchgate.net. One such method for synthesizing α-hydroxy-benzylphosphonates involves the Na₂CO₃-catalyzed microwave-assisted addition of dialkyl phosphites to substituted benzaldehydes. This solventless reaction provides the desired products in short reaction times (typically 5-10 minutes) and in good to excellent yields (71–88%) researchgate.net. Another approach utilizes bismuth(III) chloride as a catalyst under microwave irradiation, which also results in high yields and short reaction times semanticscholar.org. These methods represent an efficient and environmentally friendly alternative to conventional heating researchgate.netsemanticscholar.orgresearchgate.net.

Table 2: Comparison of Synthesis Methods for α-Hydroxyphosphonates

| Method | Catalyst | Conditions | Reaction Time | Typical Yield | Reference |

| Conventional Heating | Triethylamine | Reflux in Acetone | 5-120 min | 95-99% | researchgate.net |

| Microwave Irradiation | Na₂CO₃ | Solvent-free, 100 °C | 5-10 min | 71-88% | researchgate.net |

| Microwave Irradiation | BiCl₃ | Solvent-free | 2-4 min | 82-90% | semanticscholar.org |

Pudovik Reaction with Substituted Benzaldehydes and Dibenzyl Phosphite

Synthesis of Dibenzyl α-Aminophosphonates

The synthesis of dibenzyl α-aminophosphonates, which are phosphorus analogs of amino acids, is a significant area of research due to their potential biological activities. Key methods for their preparation include the Kabachnik-Fields reaction and various multicomponent reaction strategies.

Kabachnik-Fields Reaction Utilizing Dibenzyl Phosphite

The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates. mdpi.comscispace.comorganic-chemistry.org This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, in this case, dibenzyl phosphite. organic-chemistry.orgbeilstein-journals.org The reaction can proceed through two primary pathways, depending on the nature of the reactants. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of dibenzyl phosphite. mdpi.comorganic-chemistry.org The other pathway begins with the formation of a dibenzyl α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.gov

The reaction's efficiency can be influenced by various factors, including the use of catalysts and reaction conditions. While some Kabachnik-Fields reactions can proceed without a catalyst, particularly under microwave irradiation, various catalysts have been employed to improve yields and reaction times. scispace.combeilstein-journals.org For instance, propylphosphonic anhydride (B1165640) (T3P®) has been used to mediate the reaction between 2-alkynylbenzaldehydes, aniline (B41778), and dialkyl phosphites, including dibenzyl phosphite, to produce α-amino(2-alkynylphenyl)-methylphosphonates in high yields. mdpi.com In a specific example, the condensation of (2-(p-tolylethynyl)benzaldehyde with aniline and dibenzyl phosphite yielded the corresponding α-aminophosphonate in 93% yield. mdpi.com

Microwave-assisted, solvent-free conditions have also proven effective for the synthesis of dibenzyl α-aminophosphonates. For example, the reaction of N-benzylidene(butyl)amine with dibenzyl phosphite under microwave irradiation at 100°C for 10 minutes resulted in a 69% yield of dibenzyl ((butylamino)(phenyl)methyl)phosphonate. beilstein-journals.org Similarly, the reaction of N-benzylidene(cyclohexyl)amine with dibenzyl phosphite at 100°C afforded the corresponding product in 68% yield. beilstein-journals.org

Table 1: Examples of Dibenzyl α-Aminophosphonate Synthesis via Kabachnik-Fields Reaction

| Amine/Imine | Carbonyl Compound | Dibenzyl Phosphite | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline | (2-(p-Tolylethynyl)benzaldehyde) | Yes | T3P® | Dibenzyl ((phenylamino)((2-(p-tolylethynyl)phenyl))methyl)phosphonate | 93 | mdpi.com |

| Butylamine | Benzaldehyde | Yes | MW, 100°C, 10 min, solvent-free | Dibenzyl ((butylamino)(phenyl)methyl)phosphonate | 69 | beilstein-journals.org |

| Cyclohexylamine | Benzaldehyde | Yes | MW, 100°C, solvent-free | Dibenzyl ((cyclohexylamino)(phenyl)methyl)phosphonate | 68 | beilstein-journals.org |

| Aniline | Benzaldehyde | Yes | MW, 100°C, solvent-free | Dibenzyl ((phenylamino)(phenyl)methyl)phosphonate | 70 | beilstein-journals.org |

| Pyrene-1-carboxaldehyde | Various amines | Yes | Catalyst-free | Dibenzyl ((arylamino/alkylamino)(pyren-1-yl)methyl)phosphonate | Not specified | mdpi.comnih.gov |

Note: T3P® = Propylphosphonic anhydride, MW = Microwave irradiation.

Multicomponent Reaction Strategies

Beyond the classic Kabachnik-Fields reaction, other multicomponent reaction (MCR) strategies have been developed for the synthesis of α-aminophosphonates. These MCRs are highly valued for their efficiency and atom economy, as they combine multiple starting materials in a single step to generate complex products. mdpi.com

One notable example is the Ugi three-component reaction. This reaction can be employed to synthesize tetrasubstituted α-aminophosphonates from preformed α-phosphorated N-tosyl ketimines, an isocyanide, and a carboxylic acid. mdpi.com For instance, dibenzyl (E)-(phenyl(tosylimino)methyl)phosphonate has been used as a substrate in an Ugi reaction with phenylacetic acid and cyclohexyl isocyanide to afford the corresponding tetrasubstituted α-aminophosphonate in 90% yield. mdpi.com The reaction proceeds to full conversion within 6 hours for dibenzylphosphonates. mdpi.com

Another approach involves the use of catalysts to facilitate the three-component condensation. Magnesium perchlorate (B79767) (Mg(ClO4)2) has been shown to be an efficient catalyst for the Kabachnik-Fields reaction under solvent-free conditions, leading to high yields in short reaction times. scispace.com Similarly, iodine has been used as a catalyst, where it is believed to activate the imine intermediate towards nucleophilic attack by the phosphite. mdpi.com

Table 2: Ugi Reaction for the Synthesis of a Dibenzyl α-Aminophosphonate

| Ketimine Substrate | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| Dibenzyl (E)-(phenyl(tosylimino)methyl) phosphonate | Phenylacetic acid | Cyclohexyl isocyanide | Dibenzyl (2-(benzylamino)-1-((4-methylphenyl)sulfonamido)-2-oxo-1-phenylethyl)phosphonate | 90 | mdpi.com |

Synthesis of Dibenzyl β-Ketophosphonates and Fluorinated Analogues

Dibenzyl β-ketophosphonates are valuable synthetic intermediates, and their fluorinated counterparts are of particular interest in medicinal chemistry. Their synthesis can be achieved through methods such as electrophilic fluorination and phosphonate displacement reactions.

Electrophilic Fluorination Methodologies

The synthesis of dibenzyl α,α-difluoro-β-ketophosphonates has been achieved through an electrophilic fluorination reaction. researchgate.net This method involves the addition of an F+ ion to the enolate form of the corresponding dibenzyl β-ketophosphonate. researchgate.net Reagents like Selectfluor® are commonly used as sources of electrophilic fluorine. researchgate.netbioorganica.com.ua The use of N-F reagents, such as Selectfluor®, is generally preferred due to their stability and selective reactivity compared to molecular fluorine. researchgate.net

This approach allows for the introduction of the α,α-difluoro-β-ketophosphonate moiety into various molecules. researchgate.net The benzyl protecting groups on the phosphorus atom can be readily cleaved to yield the corresponding α,α-difluoro-β-ketophosphonic acids, which are stable mimics of carboxyphosphates. researchgate.net The stability of these compounds is influenced by the keto-enol equilibrium, particularly under neutral and basic conditions. researchgate.net

Phosphonate Displacement Reactions

Phosphonate displacement reactions provide a convenient route to dibenzyl phosphonates. In this method, dibenzyl (lithiomethyl)phosphonate or dibenzyl (lithiodifluoromethyl)phosphonate can displace primary triflates to afford the corresponding phosphonates. researchgate.net This strategy is particularly advantageous because the benzyl ester protecting groups can be easily removed through simple hydrogenolysis. researchgate.net

Synthesis of Other Functionalized this compound Adducts

The versatility of this compound allows for the synthesis of a variety of other functionalized adducts. For instance, the lithium salt of dimethyl methylphosphonate can react with N-benzyl O-benzyl proline at -78°C in THF to produce the corresponding N-benzylamino-β-ketophosphonate in 80% yield. nih.gov

Furthermore, this compound itself can be synthesized and subsequently functionalized. researchgate.net For example, it can be prepared and then used in reactions where its anionic form acts as a nucleophile. researchgate.net This allows for the introduction of the dibenzylphosphonylmethyl group into various molecular scaffolds.

The synthesis of γ-amino-β-hydroxyphosphonates can be achieved through the diastereoselective reduction of γ-amino-β-ketophosphonates, which can be derived from L-amino acids. nih.gov For example, a γ-N,N-dibenzylamino-β-ketophosphonate can be synthesized by reacting a protected L-serine derivative with the lithium salt of dimethyl methylphosphonate. nih.gov

Preparation of α,α-Difluoromethylphosphonothioate Derivatives

The synthesis of α,α-difluoromethylphosphonothioate derivatives is a key process for creating analogues of phosphonates with potential applications in medicinal chemistry. A notable method involves the conversion of a phosphonate to its phosphonothioate counterpart. Specifically, dibenzyl α,α-difluoromethylphosphonothioate can be prepared from the corresponding phosphonate through a reaction with Lawesson's reagent. researchgate.net Following this thionation step, the resulting phosphonothioate can be further functionalized. Treatment with lithium diisopropylamide (LDA) and various electrophiles allows for modifications at the α-position. The final step to yield the target acids involves reductive debenzylation of these adducts to produce the sodium salts of α,α-difluoromethylenephosphonothioates, which are then treated with acid. researchgate.net This multi-step sequence provides a pathway to vicinal 2-amino alcohol derivatives that feature a difluoromethylphosphonothioate group. researchgate.net

A general pathway for this synthesis is outlined below:

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Thionation | Lawesson's reagent |

| 2 | Functionalization | Lithium diisopropylamide (LDA), Electrophiles |

Synthesis of Dibenzyl (N-(N-benzyloxyacetamido)methoxy)methylphosphonic Acid

The synthesis of the specifically named analogue, Dibenzyl (N-(N-benzyloxyacetamido)methoxy)methylphosphonic acid, has been described as part of research into antimalarial candidates. ugent.be The process involves the reaction of a crude N-(benzyloxy)-N-(chloromethyl)acetamide intermediate with a dibenzyl phosphonate source. ugent.be

The key reaction step is detailed as follows:

Reactants : A solution of crude N-(benzyloxy)-N-(chloromethyl)acetamide in dichloromethane (CH₂Cl₂) is combined with a solution containing a dibenzyl phosphonate reagent. ugent.be

Conditions : The mixture is stirred for 16 hours at room temperature. ugent.be

Purification : After the reaction period, the mixture is evaporated to dryness and the final product is isolated and purified by column chromatography using a solvent system of dichloromethane/ethyl acetate (B1210297) (2:1). ugent.be

This procedure highlights a targeted approach to constructing complex phosphonate analogues by coupling an electrophilic chloromethylamide component with a nucleophilic phosphite species.

Protecting Group Strategies and Deprotection in Dibenzyl Phosphonate Synthesis

The use of protecting groups is fundamental in the synthesis of phosphonic acids. Benzyl groups are particularly common for protecting the phosphonate moiety, and their subsequent removal is a critical step in obtaining the final product.

Benzyl Ester Protecting Group Application

Benzyl esters are frequently employed as protecting groups for phosphonic acids due to their unique removal conditions, which offer an alternative to harsh acidic hydrolysis. beilstein-journals.orglibretexts.org Dibenzyl phosphonates can be readily synthesized from benzylic alcohols or by using reagents like dibenzyl or tribenzyl phosphite. beilstein-journals.orgnih.gov The stability of the benzyl group allows it to withstand various reaction conditions, while its removal via hydrogenolysis provides a mild method to unmask the phosphonic acid. beilstein-journals.org This strategy is widely used in diverse synthetic applications, including nucleoside and sugar chemistry. libretexts.org The benzyl group's utility is further demonstrated in the synthesis of complex molecules where it protects hydroxyl groups, as seen in the preparation of precursors for photoremovable protecting groups. beilstein-journals.org

Catalytic Hydrogenolysis for Debenzylation

Catalytic hydrogenolysis is the most prevalent method for cleaving benzyl ester protecting groups from dibenzyl phosphonates to yield the free phosphonic acid. beilstein-journals.orgbeilstein-journals.org This process typically involves the use of a palladium catalyst, with palladium on charcoal (Pd/C) being the most common choice. beilstein-journals.org

Typical Reaction Conditions for Catalytic Hydrogenolysis:

| Parameter | Details | Source(s) |

|---|---|---|

| Catalyst | Palladium on charcoal (Pd/C), Pearlman's catalyst (Pd(OH)₂) | beilstein-journals.orgchemicalforums.com |

| Hydrogen Source | Hydrogen gas (H₂), often under pressure (e.g., 40-50 psi) or via a balloon | chemicalforums.com |

| Solvent | Alcohols (e.g., ethanol), Ethyl acetate, Trifluoroethanol | chemicalforums.comresearchgate.net |

| Side Reactions | N-alkylation in the presence of amine substrates and alcoholic solvents | researchgate.net |

While effective, this method can present challenges. Hydrogenolysis can inadvertently reduce other sensitive functional groups within the molecule, such as carbon-carbon double or triple bonds. google.com Furthermore, when using alcoholic solvents with nitrogen-containing substrates, N-alkylation can occur as a side reaction. researchgate.net To circumvent this, 2,2,2-trifluoroethanol (B45653) has been successfully employed as a solvent, preventing the palladium-catalyzed oxidation of the alcohol and leading to reliable debenzylations. researchgate.net In some cases, catalyst poisoning can hinder the reaction, and issues with the second debenzylation in a double debenzylation have been noted. chemicalforums.com

Selective Mono-Hydrolysis Techniques

In certain synthetic routes, it is necessary to remove only one of the two benzyl groups, a process known as selective mono-hydrolysis or monodeprotection. This can be achieved under several conditions. Treatment of dialkyl phosphonates with basic nucleophilic reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) typically results in the formation of phosphonic acid mono-esters. beilstein-journals.org

More sophisticated methods have also been developed. For instance, a "dry" process utilizing trifluoromethyl sulfonic acid (TfOH) as a catalyst in a non-aqueous solvent like toluene (B28343) can achieve the selective conversion of benzyl phosphonates to their corresponding mono phosphonic acids. organic-chemistry.org This highlights the possibility of achieving selectivity by carefully controlling the reaction environment and catalyst. organic-chemistry.orgacs.org

Evaluation of Milder Deprotection Conditions

The potential for catalytic hydrogenolysis to affect other functional groups has driven research into milder deprotection conditions for benzyl phosphonates.

Alternative Deprotection Methods:

| Method | Reagents | Key Features | Source(s) |

|---|---|---|---|

| Silane-Mediated Debenzylation | Palladium acetate (Pd(OAc)₂), Triethylsilane (Et₃SiH), Triethylamine (Et₃N) | Mild, rapid, and chemoselective; tolerates redox-sensitive groups. | nih.govacs.org |

| Silyl Halide Cleavage | Bromotrimethylsilane (B50905) (TMSBr or BTMS) | Highly selective for P-O silyl-dealkylation; effective for aryl phosphate (B84403) esters. | researchgate.net |

| McKenna Reaction | Bromotrimethylsilane (BTMS) | A robust method for mild deprotection, though potential side reactions with certain functional groups must be considered. | nih.gov |

| Photocatalytic Debenzylation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Visible-light-mediated; avoids metal catalysts and is compatible with groups sensitive to hydrogenolysis like azides and alkynes. | acs.org |

One notable advancement is a triethylsilane-mediated debenzylation that proceeds under mild conditions. nih.govacs.org This method offers broad functional group tolerance and preserves redox-sensitive groups, providing an alternative to traditional hydrogenation. nih.govacs.org Another approach involves the use of bromotrimethylsilane (BTMS), as seen in the McKenna reaction, which is known for its mild deprotection of organophosphorus esters. researchgate.netnih.gov However, care must be taken as BTMS can promote side reactions in the presence of certain functional groups. nih.gov More recently, visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has emerged, enabling the cleavage of benzyl ethers in the presence of functionalities that are incompatible with catalytic hydrogenolysis. acs.org

Mechanistic Investigations of Reactions Involving Dibenzyl Methylphosphonate

Reaction Pathways in Dibenzyl Phosphonate (B1237965) Transformations

Transformations involving dibenzyl phosphonates proceed through several distinct mechanistic pathways, dictated by the reactants, catalysts, and reaction conditions. These pathways include debenzylation to form phosphonic acids and various addition reactions to carbonyls and imines.

The primary method for converting dibenzyl phosphonates into the corresponding phosphonic acid is through catalytic hydrogenolysis. beilstein-journals.orgnih.gov This debenzylation reaction offers a mild alternative to harsh acidic conditions for cleaving the ester groups. beilstein-journals.orgnih.gov

The most commonly employed catalyst for this transformation is palladium on charcoal (Pd/C). beilstein-journals.orgnih.gov The mechanism involves the cleavage of the benzyl (B1604629) ester moieties under a hydrogen atmosphere. This process allows for the clean removal of the benzyl protecting groups, yielding the free phosphonic acid. beilstein-journals.org The reaction is versatile and has been used to prepare a variety of phosphonic acids from their dibenzyl phosphonate precursors. beilstein-journals.orgnih.gov While dibenzyl phosphonates are the primary substrate, this hydrogenolysis approach can also be applied to diallyl phosphonates. nih.gov

The Pudovik reaction, and its aza-Pudovik variant, involves the addition of a hydrophosphoryl compound, such as dibenzyl phosphite (B83602), across a carbon-heteroatom double bond. beilstein-journals.orgbeilstein-journals.org The aza-Pudovik reaction specifically refers to the addition of the P(O)-H group to the C=N double bond of an imine to form α-aminophosphonates. beilstein-journals.orgnih.gov This pathway is considered an atomically efficient route for preparing α-aminophosphonic derivatives. nih.gov

The reaction can be performed without a catalyst, although catalysts are often used. beilstein-journals.org The mechanism can be promoted by bases; for instance, calculations have shown that triethylamine (B128534) can facilitate the proton transfer from the phosphite to the oxo compound in the standard Pudovik reaction, lowering the activation enthalpy. mdpi.com In the context of the aza-Pudovik reaction, dibenzyl phosphite has been successfully reacted with various imines under microwave-assisted, solvent-free conditions to yield the corresponding α-aminophosphonates. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Aza-Pudovik Reactions with Dibenzyl Phosphite (DBnP)

| Imine Reactant | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| N-Benzylidene(butyl)amine | Dibenzyl ((butylamino)(phenyl)methyl)phosphonate | 69% | 100 °C, 10 min, MW | beilstein-journals.orgbeilstein-journals.org |

| N-Benzylidene(cyclohexyl)amine | Dibenzyl ((cyclohexylamino)(phenyl)methyl)phosphonate | 68% | 100 °C, 10 min, MW | beilstein-journals.orgbeilstein-journals.org |

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl species like dibenzyl phosphite to produce α-aminophosphonates. organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism can proceed via two primary, competing pathways, largely dependent on the nature of the substrates. organic-chemistry.orgnih.gov

Imine Pathway : This route involves the initial formation of an imine (a Schiff base) from the reaction between the carbonyl compound and the amine. Subsequently, the hydrophosphoryl compound (e.g., dibenzyl phosphite) adds across the C=N bond of the imine intermediate in a hydrophosphonylation step. organic-chemistry.orgwikipedia.orgnih.gov This is often the favored pathway, especially when weakly basic amines like anilines are used. organic-chemistry.org

α-Hydroxyphosphonate Pathway : In this alternative mechanism, the hydrophosphoryl compound first adds to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate. nih.gov This intermediate then undergoes a nucleophilic substitution reaction where the hydroxyl group is replaced by the amine to give the final α-aminophosphonate product. nih.gov

The balance between these pathways is influenced by the relative hardness and softness of the nucleophiles (amine and phosphite) and the electrophilic carbonyl compound. nih.govresearchgate.net For instance, a softer carbonyl compound tends to react faster with the softer phosphite nucleophile. nih.gov Dibenzyl phosphite has been utilized as the P(O)-H reactant in catalyst-free Kabachnik-Fields reactions to produce α-aminophosphonates. nih.govresearchgate.net

While specific data on the unimolecular decomposition of dibenzyl methylphosphonate (B1257008) is limited, extensive theoretical and experimental studies on the closely related dimethyl methylphosphonate (DMMP) provide significant insights into potential pathways. nih.govresearchgate.netempa.ch The thermal decomposition of these compounds is critical for understanding their role as flame retardants. empa.ch

Electronic structure calculations on DMMP have identified several primary product channels for its gas-phase unimolecular decomposition. nih.gov The dominant pathway, having the lowest energy barrier, proceeds through the cleavage of C-H and P-O bonds, accompanied by the formation of an O-H bond. nih.gov This leads to the formation of key reactive species, including the phosphoryl radical (PO•), which is considered a vital flame-inhibiting species. empa.ch

Table 2: Primary Unimolecular Decomposition Channels for Dimethyl Methylphosphonate (DMMP)

| Channel Number | Products | Description | Reference |

|---|---|---|---|

| 1 | (O)P(CH₂)(OCH₃) + CH₃OH | Involves C-H and P-O bond cleavage with O-H bond formation. Lowest energy barrier. | nih.gov |

| 2 | (O)P(CH₃)(OCH₃)(OH) + CH₂ | Higher energy barrier. | nih.gov |

| 3 | c-(O)P(CH₃)OCH₂ + CH₃OH | Higher energy barrier. | nih.gov |

Further studies have confirmed that isomerization reactions via hydrogen and methyl transfer represent the lowest-energy primary steps in the decomposition of related organophosphorus compounds. researchgate.net Under oxidative conditions, the PO• radical can further react with oxygen to form •PO₂, another species of utmost importance in flame inhibition processes. empa.ch

Mechanistic Insights into Kabachnik-Fields Reactions

Role of Dibenzyl Methylphosphonate as a Reactant

In the context of multicomponent reactions, the hydrophosphoryl precursor, dibenzyl phosphite, readily interacts with formaldehyde (B43269) derivatives and amines. The Kabachnik-Fields (or phospha-Mannich) reaction provides a clear example of this reactivity. researchgate.netrsc.org In this reaction, formaldehyde (or a surrogate like paraformaldehyde), a secondary amine (e.g., N,N-dibenzylamine), and a P(O)-H compound react to form an aminoalkyl-H-phosphinic acid. rsc.org When secondary phosphine (B1218219) oxides (such as dibenzylphosphine (B13814447) oxide) are used with formaldehyde and amides, the corresponding acylated α-aminophosphine oxides are synthesized. researchgate.net

Regarding interactions with methylating agents, analogous reactions with related phosphites demonstrate a viable pathway. For instance, diethyl phosphite can be methylated using methyl chloride in the presence of an acid-binding agent like tribenzylamine (B1683019) to produce diethyl methylphosphonate. google.com This suggests a similar mechanistic possibility for the benzylated analogue.

Displacement Reactions with Electrophiles

The reactivity of this compound and its derivatives allows for functionalization through displacement reactions, particularly after the generation of a nucleophilic center. The formation of a carbanion adjacent to the phosphorus atom enables subsequent reactions with a variety of electrophiles.

A key strategy involves the deprotonation of a related compound, dibenzyl β-ketophosphonate, at the α-carbon using a strong base such as lithium diisopropylamide (LDA). This generates an enolate, a potent nucleophile. This nucleophilic intermediate can then react with electrophiles. For instance, an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can be used to introduce a fluorine atom at the α-position. This method has been successfully employed to synthesize dibenzyl α,α-difluoro-β-ketophosphonates through the addition of a fluorine cation (F+) to the enolate form of the corresponding dibenzyl β-ketophosphonate. researchgate.net

The generation of an organometallic nucleophile by treating a phosphonate with LDA in the presence of cerium(III) chloride extends the range of possible reactions to include efficient additions to esters and dimethylformamide (DMF). researchgate.net This highlights the versatility of the phosphonate carbanion in forming new carbon-carbon bonds through reactions with various electrophilic partners. Electrophiles, which are electron-pair acceptors, can be either neutral or positively charged and possess vacant orbitals that are attracted to electron-rich centers. alevelchemistry.co.uk The reaction of the dibenzyl phosphonate-derived nucleophile with an electrophile results in the formation of a new covalent bond. alevelchemistry.co.uk

Hydrolysis Mechanisms and Cleavage Pathways

The hydrolysis of dibenzyl phosphonates is a critical reaction, often used to deprotect the phosphonic acid moiety. The mechanism of hydrolysis can be complex and proceed through multiple competing pathways. Studies on analogous compounds, such as dibenzyl (methoxycarbonyl)phosphonate, reveal these intricate routes. capes.gov.br

At a neutral pH (e.g., 7.4), hydrolysis occurs rapidly and involves several simultaneous reactions. The primary pathways include:

P-O Bond Cleavage : The dominant pathway involves the cleavage of the phosphorus-oxygen bond, releasing benzyl alcohol. This is a typical hydrolysis mechanism for phosphonate esters. capes.gov.br

C-P Bond Cleavage : A secondary, competitive pathway involves the cleavage of the carbon-phosphorus bond. This can occur via hydrolysis of an adjacent ester group followed by decarboxylation, leading to the formation of dibenzyl phosphite. capes.gov.br

A kinetic study of the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate at 36.4 °C and pH 7.4 identified four competitive reactions with distinct rate constants.

| Reaction Pathway | Product(s) | Rate Constant (k, min⁻¹) | Cleavage Type |

| Primary (Dominant) | Benzyl (methoxycarbonyl)phosphonate + Benzyl alcohol | 6.56 × 10⁻³ | P-O Cleavage |

| Secondary | Dibenzyl phosphite | 3.55 × 10⁻³ | C-P Cleavage |

| Minor | Benzyl (benzyloxycarbonyl)phosphonate | 3.59 × 10⁻⁴ | - |

| Minor | Dibenzyl phosphate (B84403) | 4.24 × 10⁻⁴ | - |

| Data sourced from a study on the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate. capes.gov.br |

Catalysis in this compound Synthesis and Reactions

Triethylamine Catalysis in α-Hydroxyphosphonate Synthesis

Triethylamine is a widely used and effective base catalyst for the synthesis of α-hydroxyphosphonates via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.gov This method has been refined into an environmentally friendly, or "green," procedure for synthesizing α-hydroxy-benzylphosphonates, including derivatives made from dibenzyl phosphite. nih.gov

The optimized protocol typically involves reacting an aldehyde with a dialkyl phosphite in the presence of a catalytic amount of triethylamine (usually 5-10 mol%) in a minimal volume of a solvent like acetone (B3395972). nih.govmdpi.com The reaction mixture is heated to reflux, and upon completion, the desired α-hydroxyphosphonate product often crystallizes directly from the solution after cooling and adding an anti-solvent like n-pentane, allowing for simple isolation by filtration in high purity and yield (78-99%). mdpi.com This procedure avoids the need for extensive purification steps like column chromatography. nih.gov Quantum chemical calculations have been used to justify the catalytic role of triethylamine in the reaction mechanism. mdpi.com

| Parameter | Description |

| Reaction | Pudovik Reaction |

| Reactants | Aldehyde/Ketone + Dialkyl Phosphite (e.g., Dibenzyl Phosphite) |

| Catalyst | Triethylamine |

| Catalyst Loading | 5-10 mol % |

| Solvent | Acetone (minimal quantity) |

| Conditions | Reflux, followed by cooling |

| Work-up | Precipitation/crystallization with n-pentane, filtration |

| Summary of the triethylamine-catalyzed synthesis of α-hydroxyphosphonates. nih.govmdpi.comresearchgate.net |

Palladium-on-Charcoal Catalysis for Hydrogenolysis

Palladium on activated carbon (Pd/C) is the preeminent catalyst for the hydrogenolysis of dibenzyl phosphonates. nih.govbeilstein-journals.org This reaction is a crucial deprotection step to cleave the benzyl ester groups and yield the corresponding phosphonic acid. beilstein-journals.orgwikipedia.org The process involves reacting the dibenzyl phosphonate with hydrogen gas in the presence of the Pd/C catalyst. nih.govbeilstein-journals.org Due to its excellent hydrogen absorption capabilities, palladium is considered the most effective metal for this type of transformation compared to other metals like platinum, rhodium, or nickel. google.com

The efficiency of Pd/C catalysis is not uniform and depends significantly on the catalyst's physicochemical properties. nih.gov Key factors influencing performance include:

Palladium Particle Size : Smaller Pd/PdO nanoparticles generally lead to higher catalytic activity. nih.gov

Support Distribution : A homogeneous distribution of the palladium particles on the carbon support maximizes the active surface area. nih.gov

Palladium Oxidation State : The chemical state of the palladium species can impact catalytic efficiency. nih.govnih.gov

Catalyst Neutrality : For substrates with acid-sensitive functional groups, it is critical to use a neutral Pd/C catalyst to prevent unwanted side reactions and cleavage of those groups. ugent.be

There can be wide variability in the effectiveness of commercially available Pd/C catalysts, leading to significant differences in reaction times, yields, and selectivity. nih.gov Functionalization of the carbon support can also influence catalyst performance by altering the interaction between the palladium nanoparticles and the support. nih.gov

| Factor | Impact on Hydrogenolysis Efficiency |

| Pd Particle Size | Smaller size increases active surface area and efficiency. |

| Particle Distribution | Homogeneous distribution on the carbon support is optimal. |

| Oxidation State | The chemical state of Pd influences catalytic activity. |

| Catalyst pH | Neutral catalysts are crucial for acid-sensitive substrates. |

| Key factors for efficient Pd/C-catalyzed hydrogenolysis. nih.govnih.govugent.be |

Role of Other Catalysts in Phosphonate Chemistry

While triethylamine and Pd/C are central to many reactions involving dibenzyl phosphonate, a variety of other catalysts are employed in the broader field of phosphonate chemistry to achieve specific transformations. These catalysts can be broadly categorized as Lewis acids, other bases, solid-supported catalysts, and other metal complexes.

| Catalyst Category | Example(s) | Application(s) | Reference(s) |

| Lewis Acids | FeCl₃, In(OTf)₃, Bi(OTf)₃, Yb(OTf)₃, AgOTf, CuI, ZnBr₂ | Synthesis of α-aminophosphonates and other cyclic phosphonates. | mdpi.comnih.gov |

| Other Bases | Barium hydroxide (B78521), Potassium phosphate | Alternative catalysts for the Pudovik reaction to form α-hydroxyphosphonates. | nih.gov |

| Solid-Phase Catalysts | Al₂O₃/KF, Silica-gel-supported iodine | Used in Pudovik and Kabachnik-Fields reactions, often under solvent-free or microwave conditions. | researchgate.netnih.gov |

| Platinum Catalysts | Adam's catalyst (PtO₂) | Hydrogenolysis of diphenyl phosphonates to phosphonic acids. | nih.govbeilstein-journals.org |

| Organocatalysts | Cinchona-derived thiourea | Asymmetric synthesis of α-aminophosphonates (aza-Pudovik reaction). | nih.gov |

| Other Metal Salts | Niobium(V) chloride, Bismuth(III) nitrate (B79036) pentahydrate | Synthesis of α-hydroxyphosphonates. | mdpi.com |

These alternative catalysts provide a diverse toolkit for chemists, enabling a wide range of reactions such as the Kabachnik-Fields reaction for α-aminophosphonate synthesis, asymmetric additions, and reactions under various conditions including microwave irradiation and solvent-free systems. researchgate.netnih.gov For instance, Adam's catalyst (PtO₂) is effective for the hydrogenolysis of diphenyl phosphonates, offering a parallel to the Pd/C-catalyzed debenzylation of dibenzyl phosphonates. nih.govbeilstein-journals.org

Advanced Spectroscopic Characterization of Dibenzyl Methylphosphonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of dibenzyl methylphosphonate (B1257008). By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of protons, carbons, and phosphorus atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of dibenzyl methylphosphonate provides a clear map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl rings.

Methyl Protons (P-CH₃): The three protons of the methyl group directly attached to the phosphorus atom typically appear as a doublet in the upfield region of the spectrum. This splitting into a doublet is a result of scalar coupling with the phosphorus-31 nucleus (²JP-H).

Methylene Protons (O-CH₂-Ph): A notable feature in the spectra of dibenzyl phosphonates is the diastereotopicity of the methylene protons in the benzyl (B1604629) groups. arkat-usa.org Due to the chiral center at the phosphorus atom (even though the molecule itself is achiral), the two protons of each methylene group are chemically non-equivalent. This results in a more complex signal, often an AB quartet, for each proton, which is further coupled to the phosphorus nucleus (³JP-H).

Aromatic Protons (C₆H₅): The protons on the two phenyl rings give rise to signals in the downfield aromatic region of the spectrum, typically as a multiplet.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₃ | ~1.5 - 2.0 | Doublet (d) | ²JP-H ≈ 17-19 Hz |

| O-CH₂ | ~4.9 - 5.2 | Doublet of AB quartets or Multiplet | ³JP-H ≈ 8-10 Hz |

| C₆H₅ | ~7.2 - 7.5 | Multiplet (m) | - |

Table 1: Expected ¹H NMR Data for this compound. Chemical shifts and coupling constants are estimates based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its electronic environment and coupling to the phosphorus nucleus.

Methyl Carbon (P-CH₃): This carbon appears as a doublet due to strong one-bond coupling with the phosphorus nucleus (¹JC-P).

Methylene Carbon (O-CH₂): The benzylic methylene carbon signal is observed as a doublet due to two-bond coupling to phosphorus (²JC-P).

Aromatic Carbons (C₆H₅): The phenyl carbons show multiple signals in the aromatic region. The ipso-carbon (the one attached to the O-CH₂ group) exhibits coupling to the phosphorus atom (³JC-P), while the ortho, meta, and para carbons may also show smaller, long-range couplings.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₃ | ~10 - 15 | Doublet (d) | ¹JC-P ≈ 140-145 Hz |

| O-CH₂ | ~67 - 69 | Doublet (d) | ²JC-P ≈ 6-8 Hz |

| ipso-C | ~136 | Doublet (d) | ³JC-P ≈ 6-7 Hz |

| ortho, meta, para-C | ~128 - 130 | Singlets or small doublets | ⁴JC-P may be observed |

Table 2: Expected ¹³C NMR Data for this compound. Chemical shifts and coupling constants are estimates based on analogous structures like dibenzyl benzylphosphonate. uoguelph.ca

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Reaction Monitoring

With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectroscopy is an exceptionally powerful and direct method for studying phosphorus-containing compounds and monitoring reaction progress. bac-lac.gc.ca The chemical shift of the phosphorus nucleus in this compound is highly sensitive to its local electronic environment.

A prime example of its application is in monitoring the synthesis of this compound itself. A common synthetic route is the Michaelis-Arbuzov or Michaelis-Becker reaction, for instance, the alkylation of dibenzyl H-phosphonate with iodomethane.

The reaction progress can be tracked by acquiring ³¹P NMR spectra of the reaction mixture over time. The spectrum would show the disappearance of the signal for the starting material, dibenzyl H-phosphonate (δ ≈ 8 ppm, with a large ¹JP-H coupling of ~700 Hz), and the concurrent appearance of a new, single peak corresponding to the product, this compound. The chemical shift for this compound is expected in the range of δ 25-30 ppm. For example, the closely related dibenzyl benzylphosphonate shows a signal at δ 28.13 ppm. uoguelph.ca This quantitative, real-time analysis allows for the determination of reaction kinetics, detection of intermediates, and assessment of final product purity without the need for complex sample workup.

Multi-dimensional NMR Techniques

While 1D NMR spectra provide foundational information, complex molecules often exhibit signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve this by spreading the signals across two dimensions, revealing correlations between nuclei. arkat-usa.org

¹H-¹H COSY: This experiment identifies protons that are scalar-coupled to each other. For a complex derivative of this compound, a COSY spectrum would show cross-peaks connecting coupled protons, helping to assign the intricate multiplets of the diastereotopic methylene protons and trace the connectivity within the benzyl rings. arkat-usa.org

¹H-¹³C HSQC/HMQC: This technique correlates protons with the carbons to which they are directly attached. It is invaluable for unambiguously assigning carbon signals. For this compound, an HSQC spectrum would show a correlation peak between the methyl protons and the P-CH₃ carbon, between the methylene protons and the O-CH₂ carbon, and between each aromatic proton and its corresponding aromatic carbon. arkat-usa.org

These multi-dimensional experiments are crucial for the complete and accurate assignment of all NMR signals, especially for more complex systems or substituted derivatives of this compound. arkat-usa.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peaks in the IR spectrum of this compound include:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group. This is one of the most intense and easily identifiable peaks in the spectrum.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphorus-ester linkages.

C-H Stretching: Signals corresponding to the aromatic C-H bonds of the phenyl rings and the aliphatic C-H bonds of the methyl and methylene groups.

C=C Stretching: A series of absorptions in the aromatic region due to the stretching vibrations within the phenyl rings.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretch | ~1250 - 1270 | Strong |

| P-O-C | Asymmetric Stretch | ~1000 - 1050 | Strong |

| C-H (Aromatic) | Stretch | ~3030 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium-Weak |

Table 3: Characteristic IR Absorption Bands for this compound. Wavenumbers are estimates based on analogous organophosphorus compounds.

This collection of spectroscopic data provides a comprehensive and detailed electronic and structural profile of this compound, enabling its unambiguous identification and the analysis of its chemical behavior.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a powerful non-invasive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of a compound's structure. rsc.org While specific Raman spectral data for this compound is not extensively detailed in the reviewed literature, analysis of closely related compounds, such as dimethyl methylphosphonate (DMMP), offers valuable insights into the expected spectral features. researchgate.netplatformkinetics.com The technique is highly effective in distinguishing between molecules with a high degree of similarity. researchgate.net

For organophosphorus compounds like DMMP, Raman spectra exhibit characteristic peaks corresponding to specific bond vibrations. researchgate.netnih.gov These spectra can be used to identify the compound and monitor its reactions, such as hydrolysis. rsc.org In studies of the simulant DMMP, key Raman shifts are observed that can be assigned to the fundamental vibrations of the molecule. platformkinetics.com For instance, the analysis of DMMP reveals distinct peaks that are crucial for its detection and quantification, even at low concentrations using techniques like Surface Enhanced Raman Spectroscopy (SERS). platformkinetics.com The primary vibrational modes for a methylphosphonate structure would involve P=O, P-C, and O-C stretching, as well as various bending modes.

The table below shows characteristic Raman spectral bands observed for the related compound, dimethyl methylphosphonate (DMMP), which serve as a reference for the types of vibrations expected for this compound.

Table 1: Representative Raman Bands for Dimethyl Methylphosphonate (DMMP) Data is illustrative for a related methylphosphonate compound.

| Raman Shift (cm⁻¹) | Assignment (Vibrational Mode) |

| ~730 | P-C Stretch |

| ~790 | P-O-C Symmetric Stretch |

| ~1040 | P-O-C Asymmetric Stretch |

| ~1270 | P=O Stretch |

| ~2900-3000 | C-H Stretches (from methyl groups) |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₅H₁₇O₃P), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. This technique is frequently applied to confirm the identity of newly synthesized phosphonate (B1237965) derivatives. mdpi.comthieme-connect.de For example, HRMS has been successfully used to verify the structures of various complex phosphonates, such as dibenzyl α-azido-(3-benzothiophene)methylphosphonate derivatives and dibenzyl ((tritylamino)methyl)phosphonate. rsc.orgehu.es In these analyses, the observed m/z values typically match the calculated values to within a few parts per million (ppm), providing unambiguous confirmation of the chemical formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com The analysis of organophosphorus compounds, including metabolites of pesticides and nerve agents, often relies on GC-MS. mdpi.comd-nb.info While direct GC analysis of this compound can be challenging due to the potential thermal instability of dibenzyl esters, the technique is invaluable for analyzing related, more volatile phosphonates. d-nb.info

Studies on compounds like di-isopropyl methyl phosphonate (DIMP), a common nerve agent simulant, provide a model for the expected GC-MS behavior of dialkyl methylphosphonates. mdpi.com The mass spectrum of DIMP is characterized by a base peak at m/z 97, which corresponds to the [CH₆PO₃]⁺ fragment ion, formed by the loss of both isopropyl groups. mdpi.com This fragmentation pattern is characteristic of dialkyl methylphosphonate compounds. mdpi.com To improve volatility and thermal stability for GC-MS analysis, phosphonic acids are often converted to more stable derivatives, such as pentafluorobenzyl (PFB) or trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net

X-ray Diffraction Studies

Single-Crystal X-ray Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esrigaku.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es While the specific crystal structure of this compound is not described in the available literature, extensive crystallographic studies have been performed on closely related α-hydroxy-α-arylphosphonates, such as dibenzyl [hydroxy(phenyl)methyl]phosphonate derivatives. researchgate.netnih.gov

These studies reveal that the solid-state structure of these molecules is heavily influenced by hydrogen bonding. researchgate.netnih.gov A common structural motif is the formation of intermolecular hydrogen bonds between the hydroxyl group and the phosphoryl oxygen (C-OH···O=P), which can lead to the assembly of molecules into either chain-linked or dimeric structures in the crystal lattice. researchgate.netnih.gov The choice between these packing arrangements is influenced by steric factors, such as the substituents on the aryl group. nih.gov

Table 2: Crystallographic Data for a Representative Related Compound: Dibenzyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate nih.gov

| Parameter | Value |

| Chemical Formula | C₂₁H₂₀ClO₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.983 (1) |

| b (Å) | 16.545 (2) |

| c (Å) | 12.181 (1) |

| β (°) | 99.18 (1) |

| V (ų) | 1985.2 (3) |

| Z | 4 |

Conformational Analysis in Crystalline States

The conformation of a molecule in its crystalline state is the low-energy arrangement adopted to maximize favorable intermolecular interactions within the crystal lattice. nobelprize.org For substituted dibenzyl phosphonates, the conformation is largely dictated by a balance between strong intermolecular forces, like hydrogen bonds, and weaker interactions, guided by substituent and shape-dependent effects. nih.gov

Electron Spectroscopy

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a fundamental technique for determining the binding energies of electrons in a molecule, providing direct insight into the occupied electronic levels. wikipedia.orglibretexts.org The process involves irradiating a sample with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, their binding energy within the molecule can be calculated, yielding a spectrum of ionization energies corresponding to the molecular orbitals. libretexts.org

While specific, detailed photoelectron spectra for this compound are not extensively reported in publicly accessible scientific literature, the principles of the technique allow for a clear prediction of the information such an analysis would provide.

Core-Level Spectroscopy (XPS): Using X-ray photons, XPS probes the tightly bound core-level electrons (e.g., 1s, 2p). The binding energies of these electrons are highly sensitive to the chemical environment and oxidation state of the atom. libretexts.org For this compound, XPS would be expected to produce distinct peaks for the core electrons of phosphorus, oxygen, and carbon.

Phosphorus (P 2p): A peak corresponding to the P 2p core level would be characteristic of the +V oxidation state of the phosphonate center. Its precise energy would be influenced by the electronegative oxygen atoms bonded to it.

Oxygen (O 1s): Two distinct O 1s signals would be anticipated due to the two different chemical environments for the oxygen atoms: the phosphoryl oxygen (P=O) and the two ester-linked oxygens (P-O-C). The phosphoryl oxygen, being double-bonded, typically exhibits a different binding energy than the single-bonded ester oxygens.

Carbon (C 1s): At least two resolved C 1s peaks would be expected. The carbons of the two benzyl groups would produce a strong signal characteristic of aromatic C-C and C-H bonds. A separate, lower-intensity signal would correspond to the methyl group carbon (-CH₃), which is in a different chemical environment, being bonded directly to the phosphorus atom.

Valence-Level Spectroscopy (UPS): Using lower-energy ultraviolet photons, UPS probes the outer, valence-level molecular orbitals that are involved in chemical bonding. wikipedia.org The UPS spectrum of this compound would reveal a complex series of bands corresponding to ionizations from:

The π-systems of the two benzyl rings.

The lone-pair orbitals of the phosphoryl and ester oxygen atoms.

The σ-bonds that form the molecular framework (P-C, P-O, C-O, C-C, and C-H bonds).

Analysis of the shape and structure of these bands can reveal the bonding, non-bonding, or anti-bonding nature of the corresponding molecular orbitals. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states of a molecule. nih.govnih.gov It involves tuning the energy of an X-ray beam across a specific element's absorption edge (e.g., C, N, O, or P K-edge). When the photon energy matches the energy required to excite a core electron to an empty molecular orbital, an absorption peak is observed. mdpi.com

Detailed NEXAFS studies specifically targeting this compound are not readily found in current literature. However, based on the principles of the technique and studies on related organophosphorus compounds, a NEXAFS analysis would offer valuable insights. researchgate.netsciopen.com

Probing Unoccupied Orbitals: The NEXAFS spectrum is governed by dipole selection rules and is element-specific, allowing the unoccupied orbitals to be probed from the perspective of a particular atom.

Carbon K-edge: The C K-edge spectrum would be dominated by transitions from the C 1s core levels to the unoccupied π* orbitals of the two benzyl rings. The intensity and polarization dependence of these C 1s → π* transitions can be used to determine the orientation of the phenyl rings, for example, when the molecule is adsorbed on a surface. usask.ca Transitions to higher-energy σ* orbitals (e.g., σ(C-C), σ(C-H)) would also be present.

Oxygen K-edge: The O K-edge spectrum would reveal transitions from O 1s core electrons to unoccupied molecular orbitals. A prominent feature would likely be the transition to the π* orbital associated with the P=O bond (π(P=O)). Transitions to σ orbitals, such as σ(P-O) and σ(O-C), would appear at higher energies.

Phosphorus K-edge: The P K-edge NEXAFS spectrum provides information about the local geometry and bonding around the phosphorus atom. sciopen.com It would show transitions from phosphorus core levels to unoccupied orbitals with p-character, such as those associated with the P=O and P-O bonds. The features in the P K-edge spectrum are sensitive to the coordination and chemical nature of the phosphate (B84403) group. nih.govresearchgate.net

Computational Chemistry Approaches to Dibenzyl Methylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of dibenzyl methylphosphonate (B1257008) and related organophosphorus compounds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For flexible molecules like dibenzyl methylphosphonate, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy structures (conformers) and their relative stabilities.

While specific DFT studies on the conformational analysis of this compound are not extensively detailed in the provided results, the principles of such analyses are well-established. For similar molecules, researchers employ methods like the semiempirical Austin Model 1 (AM1) for initial screening of likely conformers, followed by more accurate DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), to refine the geometries and energies. mdpi.com The process involves systematically rotating the single bonds and calculating the energy of each resulting conformation to map out the potential energy surface. The structures with the lowest energies are identified as the most stable conformers. mdpi.comnih.govethz.chmdpi.com

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Dihedral Angles | The angles between four sequentially bonded atoms. | Rotation around the P-O, O-CH₂, and CH₂-Ph bonds determines the overall shape and steric hindrance of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Optimized values from DFT provide the most stable geometric configuration. For instance, the P=O bond length is a key indicator of its electronic environment. |

| Relative Energies | The energy difference between various conformers. | This data indicates the population of each conformer at a given temperature, with lower energy conformers being more abundant. |

This table is generated based on established principles of computational chemistry and is for illustrative purposes.

DFT calculations provide a detailed picture of the electronic distribution within a molecule. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's reactivity.

For organophosphorus compounds, the HOMO is often located on the phosphoryl oxygen (P=O), indicating its nucleophilic character. The LUMO, conversely, is typically associated with the phosphorus atom, suggesting its electrophilic nature. Visualizing these orbitals helps in understanding how this compound would interact with other reagents. For instance, in a reaction, the HOMO of a nucleophile would interact with the LUMO of an electrophile. While specific data for this compound is not available, studies on related compounds like dimethyl methylphosphonate (DMMP) have utilized DFT to analyze their electronic structure and assign spectral features from photoelectron spectroscopy. nih.gov

Table 2: Frontier Molecular Orbitals in Organophosphorus Compounds

| Orbital | Typical Location | Chemical Significance |

| HOMO | Often on the P=O oxygen | Site of electron donation (nucleophilicity) |

| LUMO | Often on the phosphorus atom | Site of electron acceptance (electrophilicity) |

| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. |

This table is based on general principles for organophosphorus compounds and is for illustrative purposes.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energy profile along a reaction pathway. This includes identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and determining the activation energy barrier. nih.govsmu.edu A lower energy barrier corresponds to a faster reaction.

Computational studies on the reactions of similar phosphonates have used DFT to compare different possible reaction pathways. For example, in the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations showed that the attack on the chlorine atom is kinetically favored over the attack on the carbon atom due to a lower activation energy. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that the located transition state correctly connects the reactants and products. Such calculations are crucial for understanding decomposition mechanisms, such as the OH-initiated unimolecular decomposition of organophosphorus pesticides in the atmosphere, where DFT has been used to find that the formation of P-bonded adducts is the most favorable pathway. acs.org

Table 3: Illustrative Reaction Energy Data from DFT Calculations

| Reaction Type | System | Calculated Activation Energy (kcal/mol) | Reference |

| Amide Hydrolysis | Formamide + 5 H₂O | 21.6 | nih.gov |

| Amide Hydrolysis | N-methylacetamide + 5 H₂O | 22.7 | nih.gov |

| Amide Hydrolysis | Dimethylformamide (DMF) + 5 H₂O | 23.1 | nih.gov |

| Amide Hydrolysis | Dimethylacetamide (DMA) + 5 H₂O | 26.0 | nih.gov |

| OH-initiated decomposition | Chlorpyrifos | < 3 | acs.org |

This table presents data for related compounds to illustrate the application of DFT in calculating reaction barriers.

DFT calculations are extensively used to study the interaction of organophosphorus compounds with various surfaces, which is relevant for applications in catalysis, sensing, and decontamination. aip.org These studies model the adsorption of the molecule onto a surface slab and calculate the adsorption energy, which indicates the strength of the interaction.

For instance, DFT studies on the adsorption of dimethyl methylphosphonate (DMMP), a simulant for chemical warfare agents, on metal oxide surfaces like ZnO, TiO₂, and MoO₂ have been performed. osti.govrsc.orgnih.gov These calculations reveal that DMMP can adsorb strongly onto these surfaces, often through the phosphoryl oxygen interacting with a metal site on the surface. rsc.orgresearchgate.net DFT can also be used to investigate the subsequent decomposition pathways of the adsorbed molecule. For example, on rutile TiO₂(110), DFT calculations showed that oxygen vacancies on the surface are key to lowering the activation barrier for the cleavage of the P-OCH₃ bond in DMMP. rsc.orgrsc.org

Table 4: Adsorption Energies of DMMP on Various Surfaces from DFT

| Surface | Adsorption Energy (kJ/mol) | Key Finding | Reference |

| Pristine ZnO (101̅0) | 132 | Strong adsorption | osti.govresearchgate.net |

| Hydroxylated ZnO (101̅0) | 65 | Adsorption through hydrogen bonding | osti.govresearchgate.net |

| MoO₂ | - | Strong interaction, leading to decomposition | nih.gov |

| Rutile TiO₂(110) | -227 | Favorable interaction with Ti sites | rsc.org |

This table presents data for the related compound DMMP to illustrate the application of DFT in adsorption studies.

Calculation of Reaction Energy Barriers and Transition States

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach allows for the study of dynamic processes such as decomposition and conformational changes that are not accessible through static DFT calculations alone.

MD simulations, particularly ab initio MD where the forces are calculated "on the fly" using quantum mechanics, can provide detailed insights into the high-temperature decomposition of molecules.

While specific MD studies on this compound were not found, research on related organophosphorus compounds like diisopropyl methylphosphonate (DIMP) and trimethyl phosphate (B84403) (TMP) demonstrates the utility of this approach. nih.govarxiv.org For DIMP on an alumina (B75360) surface, Born-Oppenheimer MD simulations showed that the molecule readily adsorbs and then decomposes via a propene elimination pathway. arxiv.org For TMP, quantum chemical calculations combined with experimental detection revealed that isomerization via hydrogen or methyl transfer are the lowest-energy primary steps in its unimolecular decomposition. nih.govresearchgate.net These studies highlight how MD simulations can uncover complex reaction mechanisms and identify key intermediates in decomposition processes. nih.govarxiv.orgresearchgate.net

Unimolecular Decomposition Dynamics

Basis Set Selection and Functional Evaluation in Phosphonate Systems

The accuracy of computational predictions in density functional theory (DFT) is critically dependent on the choice of the exchange-correlation functional and the basis set. reddit.comnih.gov A basis set is the set of mathematical functions used to construct the molecular orbitals, and its size and type are consequential for computational cost and accuracy. wikipedia.orgstackexchange.com The functional is the component of DFT that approximates the exchange and correlation energies. reddit.com

For organophosphorus compounds, including phosphonates, various combinations of functionals and basis sets have been employed, reflecting the need to balance computational expense with the desired accuracy for the property being investigated.

Functionals:

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a widely used and popular choice. reddit.com It has been successfully applied to study the mechanism and regioselectivity of reactions involving phosphonates, such as the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. researchgate.net

PBEPBE: The Perdew-Burke-Ernzerhof functional is another common choice, particularly in studies of structural and electronic properties. nih.govresearchgate.net It was used, for instance, in developing a quantitative structure–property relationship (QSPR) model to predict the toxicity of a series of phosphonate derivatives. nih.govresearchgate.net

Basis Sets: